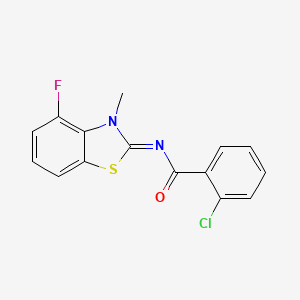

![molecular formula C23H21N5O3S B2490650 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1207039-52-8](/img/structure/B2490650.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals known for their complex molecular structures, which include various functional groups such as benzo[d][1,3]dioxole, pyrazolo[3,4-d]pyridazine, and acetamide moieties. These types of compounds are of interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.

Synthesis Analysis

Compounds with similar structures, such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, have been synthesized through complex multi-step processes involving the coupling of various precursor molecules. These syntheses often involve the formation of key intermediates followed by reactions such as nucleophilic substitution, condensation, and cyclization (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing similar functional groups has been elucidated using techniques such as X-ray crystallography, revealing detailed geometries, bond lengths, and angles. These analyses provide insights into the three-dimensional arrangement of atoms within the molecule, which is critical for understanding its chemical reactivity and interactions (Ahmad et al., 2012).

科学的研究の応用

Radioligand for Human A2B Adenosine Receptors

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, as MRE 2029-F20, is used as a selective antagonist ligand of A2B adenosine receptors. It shows a high affinity for human A2B receptors, making it a useful tool for pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

Synthesis of Various Heterocycles for Insecticidal Applications

This compound serves as a precursor in synthesizing a range of heterocycles, including pyrrole, pyridine, coumarin, and others, with potential insecticidal applications against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antibacterial Activity

Derivatives of this compound have been synthesized and tested for antibacterial activity, contributing to the development of new antimicrobial agents (Gullapelli, Thupurani & Brahmeshwari, 2014).

Role in Synthesizing Chemical and Pharmacological Agents

Its derivatives have been used in synthesizing various chemical and pharmacological agents, expected to possess significant activities (Al-Afaleq & Abubshait, 2001).

Development of Antimicrobial and Antioxidant Agents

Synthesis of benzodiazepines bearing benzimidazole and indole moieties, derived from this compound, show potent antimicrobial activity and good antioxidant properties (Naraboli & Biradar, 2017).

Antibacterial Agents Synthesis

The compound is utilized in synthesizing various acetamide derivatives as antibacterial agents, demonstrating its versatility in developing new antimicrobial solutions (Ramalingam, Ramesh & Sreenivasulu, 2019).

Use in Preparing Antioxidants for Base Oil

It has been used in the preparation of some benzimidazole derivatives studied as antioxidants for base stock, indicating its potential in industrial applications (Basta et al., 2017).

ACAT-1 Inhibitor Development

This compound's derivative has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1, demonstrating its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-14-3-6-17(7-4-14)28-22-18(11-25-28)15(2)26-27-23(22)32-12-21(29)24-10-16-5-8-19-20(9-16)31-13-30-19/h3-9,11H,10,12-13H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYQAGJPRIEOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)

![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)

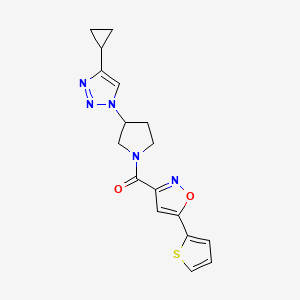

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)

![6-(4-Chlorophenyl)-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2490580.png)

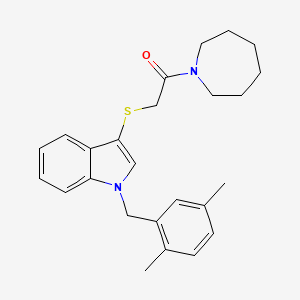

![10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2490581.png)

![N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490583.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)

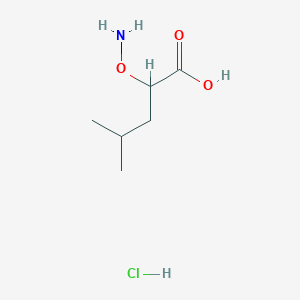

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)